molecular formula C9H12O6 B1347256 Cyclohexane-1,3,5-tricarboxylic acid CAS No. 25357-95-3

Cyclohexane-1,3,5-tricarboxylic acid

Cat. No. B1347256
CAS RN: 25357-95-3
M. Wt: 216.19 g/mol
InChI Key: FTHDNRBKSLBLDA-UHFFFAOYSA-N
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Description

Cyclohexane-1,3,5-tricarboxylic acid, also known as 1,3,5-Cyclohexanetricarboxylic acid, is a chemical compound with the molecular formula C9H12O6 . It exists as a cis and trans mixture .


Synthesis Analysis

The synthesis of cis, cis-Cyclohexane-1,3,5-tricarboxylic acid and its derivatives such as its trimethyl ester, 1,3,5-trimethylated and 1,3,5-tribenzylated derivatives has been reported . These were prepared and their structures studied using two-dimensional NMR spectroscopy in conjunction with X-ray crystallography . Additionally, new metal-organic frameworks (MOFs) were hydrothermally synthesized using cyclohexane-1,3,5-tricarboxylic acid .


Molecular Structure Analysis

The molecular structure of Cyclohexane-1,3,5-tricarboxylic acid has been studied using X-ray crystallography . The X-ray crystal structure of the 1:1 complex of a tripodal abiotic receptor and cis-cyclohexane-1,3,5-tricarboxylic acid has been reported .


Chemical Reactions Analysis

Cyclohexane-1,3,5-tricarboxylic acid has been co-crystallised with a range of organic bases containing one, two or more hydrogen bond acceptors . Various supramolecular acid motifs have been identified, including tapes, sheets, and interpenetrating networks .


Physical And Chemical Properties Analysis

Cyclohexane-1,3,5-tricarboxylic acid is a solid substance . It has a molecular weight of 216.19 . The melting point is reported to be between 211-215 °C .

Scientific Research Applications

Field

This application falls under the field of Structural Chemistry .

Application Summary

Cyclohexane-1,3,5-tricarboxylic acid and its derivatives have been studied using two-dimensional NMR spectroscopy in conjunction with X-ray crystallography . These studies are important for understanding the structural properties of these compounds.

Methods and Procedures

The structures of Cyclohexane-1,3,5-tricarboxylic acid, its trimethyl ester, and their 1,3,5-trimethylated and 1,3,5-tribenzylated derivatives were prepared and studied . Two-dimensional NMR spectroscopy and X-ray crystallography were used to study the structures .

Results and Outcomes

The results showed that these molecules adopt a chair conformation in solution, with all the carboxyl groups in 1 and all the methoxycarbonyl groups in 2 occupying the equatorial positions . The same conformational preferences are seen to persist in the crystalline state as in solution .

Construction of Versatile Hosts for Molecular Recognition

Field

This application is in the field of Supramolecular Chemistry .

Application Summary

Cyclohexane-1,3,5-tricarboxylic acids have been used as precursors in the construction of versatile hosts for molecular recognition . The prototype of these acids, cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, was first prepared by Kemp and Petrakis and is generally referred to as Kemp’s acid .

Methods and Procedures

Kemp’s acid, with three axially disposed carboxyl functions and the U-shaped relationship between them, has been used extensively as the starting material for a series of novel compounds designed for various chemical and biochemical purposes .

Results and Outcomes

A wealth of chemistry has emerged from the use of cis, cis-cyclohexane-1,3,5-tricarboxylic acids as precursors in the construction of versatile hosts for molecular recognition .

Supramolecular Architectures

Field

This application is in the field of Supramolecular Chemistry .

Application Summary

Cyclohexane-1,3,5-tricarboxylic acid has been co-crystallised with a range of organic bases containing one, two or more hydrogen bond acceptors . This has led to the identification of various supramolecular acid motifs, including tapes, sheets, and interpenetrating networks .

Methods and Procedures

The co-crystallisation process involved combining Cyclohexane-1,3,5-tricarboxylic acid with various organic bases . The resulting structures were then studied to identify the different supramolecular acid motifs .

Results and Outcomes

The results showed that various supramolecular acid motifs could be formed through co-crystallisation with different organic bases . These motifs included tapes, sheets, and interpenetrating networks .

Synthesis of Metal-Organic Frameworks (MOFs)

Field

This application is in the field of Material Science .

Application Summary

Cyclohexane-1,3,5-tricarboxylic acid can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

Methods and Procedures

The synthesis of MOFs involves combining Cyclohexane-1,3,5-tricarboxylic acid with metal ions or clusters . The resulting structures are then studied to understand their properties and potential applications .

Results and Outcomes

The results showed that MOFs synthesized using Cyclohexane-1,3,5-tricarboxylic acid could potentially be utilized in sensors .

Synthesis of Chiral Azoaromatic Dendrimeric Systems

Field

This application is in the field of Organic Chemistry .

Application Summary

Cyclohexane-1,3,5-tricarboxylic acid has been used in the synthesis of chiral azoaromatic dendrimeric systems . These systems have potential applications in various chemical and biochemical processes .

Methods and Procedures

The synthesis involves combining Cyclohexane-1,3,5-tricarboxylic acid with other organic compounds to form the dendrimeric systems . The resulting structures are then studied to understand their properties and potential applications .

Results and Outcomes

The results showed that the synthesized chiral azoaromatic dendrimeric systems could potentially be utilized in various chemical and biochemical processes .

Synthesis of Organic Linkers for Sensors

Field

This application is in the field of Material Science .

Application Summary

Cyclohexane-1,3,5-tricarboxylic acid can be used in the synthesis of organic linkers for sensors . These linkers are potentially utilized in sensors .

Methods and Procedures

The synthesis involves combining Cyclohexane-1,3,5-tricarboxylic acid with other compounds to form the organic linkers . The resulting structures are then studied to understand their properties and potential applications .

Results and Outcomes

The results showed that the synthesized organic linkers could potentially be utilized in sensors .

Safety And Hazards

Cyclohexane-1,3,5-tricarboxylic acid is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this chemical .

properties

IUPAC Name

cyclohexane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHDNRBKSLBLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937053, DTXSID901247638
Record name Cyclohexane-1,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane-1,3,5-tricarboxylic acid

CAS RN

25357-95-3, 16526-68-4, 16526-69-5
Record name 25357-95-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409575
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane-1,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane-1,3,5-tricarboxylic acid
Reactant of Route 2
Reactant of Route 2
Cyclohexane-1,3,5-tricarboxylic acid
Reactant of Route 3
Cyclohexane-1,3,5-tricarboxylic acid
Reactant of Route 4
Cyclohexane-1,3,5-tricarboxylic acid
Reactant of Route 5
Cyclohexane-1,3,5-tricarboxylic acid
Reactant of Route 6
Cyclohexane-1,3,5-tricarboxylic acid

Citations

For This Compound
85
Citations
H Kumagai, M Akita-Tanaka, K Inoue… - Journal of Materials …, 2001 - pubs.rsc.org
The hydrothermal synthesis, characterization, single crystal X-ray structures and magnetic properties of three-dimensional coordination polymers, [M3(CTC)2(μ-H2O)2(H2O)2]·5(H2O) (1…
Number of citations: 65 pubs.rsc.org
TL Chan, YX Cui, TCW Mak, RJ Wang… - … of crystallographic and …, 1991 - Springer
cis,cis-Cyclohexane-1,3,5-tricarboxylic acid (1) its trimethyl ester (2) and their 1,3,5-trimethylated and 1,3,5-tribenzylated derivatives were prepared, and their structures studied by two-…
Number of citations: 2 link.springer.com
J Hu, XH Lu - Molecular Crystals and Liquid Crystals, 2022 - Taylor & Francis
Full article: Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate …
Number of citations: 1 www.tandfonline.com
CK Tan, J Wang, JD Leng, LL Zheng, ML Tong - 2008 - Wiley Online Library
The reaction of freshly synthesized [Ag(NH 3 ) 2 ](OH), 2,1,3‐benzoselenadiazole (bsd) and benzene‐ or cyclohexane‐1,3,5‐tricarboxylic acid (H 3 btc/H 3 ctc) results in two new …
J Wang, YC Ou, Y Shen, L Yun, JD Leng… - Crystal Growth and …, 2009 - ACS Publications
To study the conformations and coordination chemistry of cyclohexane-1,2,4,5-tetracarboxylic acid (H 4 L), we have obtained four new coordination polymers, [Mn 2 (μ 4 -L I )(H 2 O) 6 ] (…
Number of citations: 43 pubs.acs.org
P Ballester, A Costa, PM Deyà… - Chemical …, 1997 - pubs.rsc.org
X-Ray structure of the 1 : 1 complex of a tripodal receptor and cis-cyclohexane-1,3,5-tricarboxylic acid Page 1 1 2 3b (exo) 3a (endo) (b) (a) X-Ray structure of the 1 : 1 complex of a tripodal …
Number of citations: 8 pubs.rsc.org
KL Zhong - Acta Crystallographica Section C: Structural Chemistry, 2014 - scripts.iucr.org
In the ZnII compound poly[[bis(μ3-cyclohexane-1,3,5-tricarboxylato)bis[μ3-1,3,5-tris(imidazol-1-ylmethyl)benzene]trizinc(II)] hexahydrate], {[Zn3(C18H18N6)2(C9H9O6)2]·6H2O}n, …
Number of citations: 5 scripts.iucr.org
A Hazell, H Toftlund - Acta Crystallographica Section C, 1999 - scripts.iucr.org
The structure of Kemp's acid, cis, cis-1, 3, 5-cyclohexane-1, 3, 5-tricarboxylic acid, studied previously by Rebek et al.[J. Am. Chem. Soc.(1985), 107, 7476-7481] and by Chan et al.[J. …
Number of citations: 5 scripts.iucr.org
M Furutachi, S Fuchigami, K Ako, S Goto, T Gondo… - …, 2018 - scholar.archive.org
We report the preparation of newly designed trivalent C3-symmetrical cyclic phenylboronic acid derivatives constructed on a symmetrical benzene or a cyclohexane ring. The synthesis …
Number of citations: 6 scholar.archive.org
S Remmert, C Parish - Journal of computational chemistry, 2009 - Wiley Online Library
An analysis of the conformational preferences of two maleimide substituted cyclohexane derivatives proposed as scaffolds for HIV‐1 fusion inhibitors is presented. Hybrid Low Mode‐…
Number of citations: 3 onlinelibrary.wiley.com

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